
2-(2-Amino-1,1-difluoroethyl)-5-bromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-1,1-difluoroethyl)-5-bromophenol is a chemical compound that features a bromine atom, a difluoroethyl group, and an amino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1,1-difluoroethyl)-5-bromophenol typically involves a multi-step process. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-5-nitrophenol.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Fluorination: The amino group is then reacted with a difluoroethylating agent, such as 1,1-difluoroethane, under basic conditions to introduce the difluoroethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-1,1-difluoroethyl)-5-bromophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(2-Amino-1,1-difluoroethyl)-5-bromophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the effects of natural compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-(2-Amino-1,1-difluoroethyl)-5-bromophenol involves its interaction with specific molecular targets. The difluoroethyl group can mimic hydroxyl groups, allowing the compound to interact with enzymes and receptors in a manner similar to natural substrates. This bioisosteric replacement can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-1,1-difluoroethyl)phenol: Lacks the bromine atom, making it less reactive in substitution reactions.
2-(2-Amino-1,1-difluoroethyl)-1H-benzimidazole-5-sulfonic acid: Contains a benzimidazole ring, offering different biological activities.
3-(2-Amino-1,1-difluoroethyl)cyclohexanone: Features a cyclohexanone ring, leading to different chemical properties.
Uniqueness
2-(2-Amino-1,1-difluoroethyl)-5-bromophenol is unique due to the presence of both a bromine atom and a difluoroethyl group on the phenol ring
Properties
Molecular Formula |
C8H8BrF2NO |
|---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
2-(2-amino-1,1-difluoroethyl)-5-bromophenol |
InChI |
InChI=1S/C8H8BrF2NO/c9-5-1-2-6(7(13)3-5)8(10,11)4-12/h1-3,13H,4,12H2 |
InChI Key |
LMYMQUBTGJVJSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



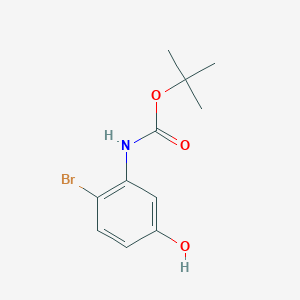


![7-Aminobicyclo[4.1.0]heptane-7-carboxylicacidhydrochloride](/img/structure/B13555728.png)
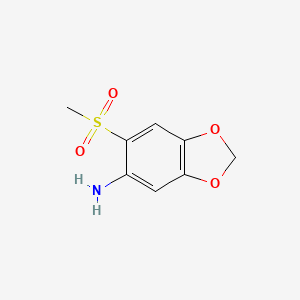
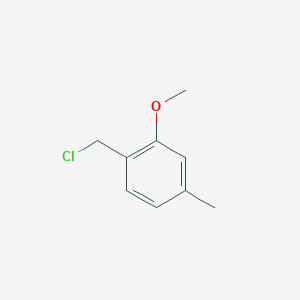
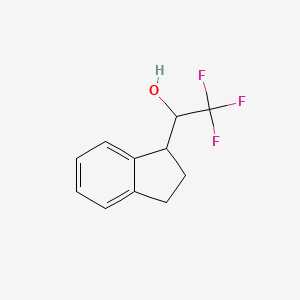
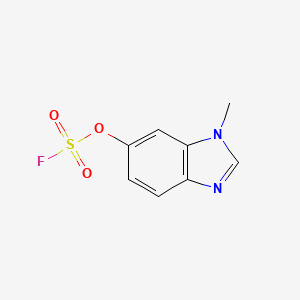
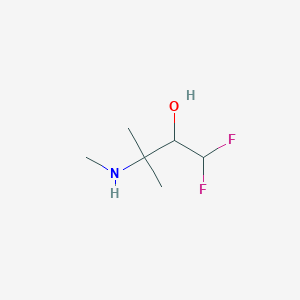
![8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13555754.png)
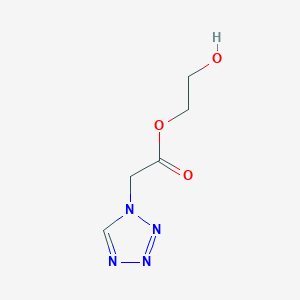
![8-(Naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13555771.png)

